![molecular formula C10H18N2O3S B14908073 1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate](/img/structure/B14908073.png)
1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate is a chemical compound with the molecular formula C10H18N2O3S and a molecular weight of 246.33 g/mol . This compound is known for its unique structure, which includes a carbamate group, a methylthio group, and an oxopropyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate involves several steps. One common synthetic route includes the reaction of 1,1-dimethylethyl carbamate with a methylthio-substituted imine under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. The methylthio group may also interact with thiol groups in proteins, affecting their function. These interactions can disrupt various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate can be compared with similar compounds such as:
1,1-Dimethylethyl N-methyl-N-[3-(methylamino)cyclopentyl]carbamate: This compound has a similar carbamate structure but differs in the substituents attached to the nitrogen atom.
This compound: This compound has a similar structure but may have different substituents on the carbamate group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H18N2O3S |
|---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
tert-butyl (NZ)-N-[methylsulfanyl-(propanoylamino)methylidene]carbamate |
InChI |
InChI=1S/C10H18N2O3S/c1-6-7(13)11-8(16-5)12-9(14)15-10(2,3)4/h6H2,1-5H3,(H,11,12,13,14) |
InChI Key |
WDJCRUACLVAAIK-UHFFFAOYSA-N |
Isomeric SMILES |
CCC(=O)N/C(=N/C(=O)OC(C)(C)C)/SC |
Canonical SMILES |
CCC(=O)NC(=NC(=O)OC(C)(C)C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


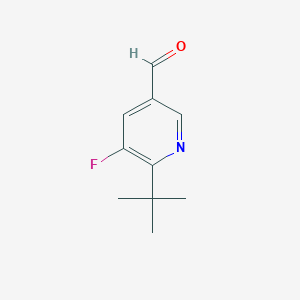
![methyl 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-(7-oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)propanoate](/img/structure/B14908004.png)
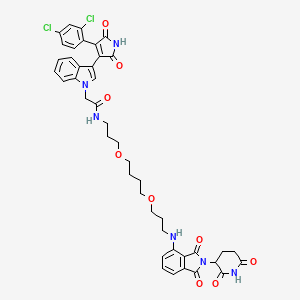
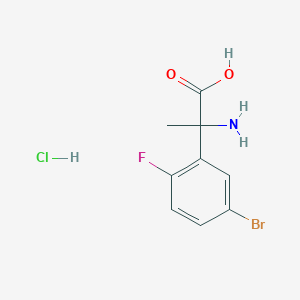
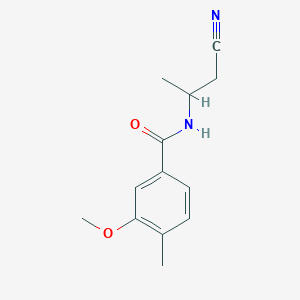
![n-Cyclopentyl-4-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14908020.png)

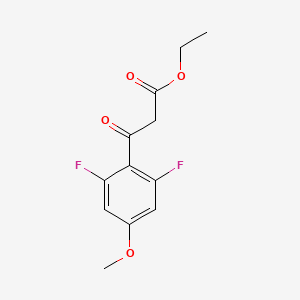
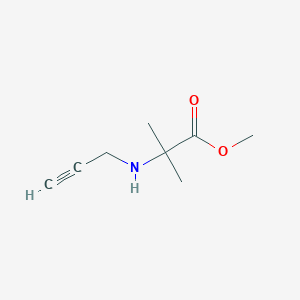


![7-Amino-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B14908057.png)
![(R)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14908058.png)

